molecular formula C20H22N2O3 B2459502 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide CAS No. 954706-57-1

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2459502
CAS No.: 954706-57-1
M. Wt: 338.407
InChI Key: XQPACEBQOGUBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring, a pyrrolidinone ring, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Structure: The final step involves the coupling of the methoxybenzoyl chloride with the pyrrolidinone derivative in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide.

    Reduction: Formation of 4-methoxy-N-((5-hydroxy-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-methoxy-N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)benzamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by its unique structural features that include a methoxy group, a pyrrolidinone ring, and a p-tolyl group. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 338.4 g/mol .

Chemical Structure

The compound can be represented structurally as follows:

Structure 4 methoxy N 5 oxo 1 p tolyl pyrrolidin 3 yl methyl benzamide\text{Structure }\text{4 methoxy N 5 oxo 1 p tolyl pyrrolidin 3 yl methyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in different disease contexts .

Antimicrobial Properties

Research indicates that derivatives of benzamides, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The specific MIC for this compound has not been explicitly detailed in the literature, but its structural similarities suggest potential efficacy.

Anticancer Activity

The compound is under investigation for its potential anticancer properties. Benzamide derivatives have been recognized for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, certain benzamide derivatives have shown IC50 values indicating potent HDAC inhibition . The exact IC50 value for this compound remains to be determined but warrants further investigation given its structural characteristics.

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
4-Methoxy-N-(p-tolyl)benzenesulfonamideLacks pyrrolidinone ringModerate antimicrobial activity
3-Methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamideLacks methoxy groupPotential anticancer activity
N-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamideLacks both methoxy and methyl groupsReduced reactivity and biological activity

Case Studies

A case study published in the Journal of Medicinal Chemistry evaluated various benzamide derivatives for their anticancer properties and found that modifications in the chemical structure significantly influenced their biological activity. The study highlighted how the introduction of specific functional groups could enhance the efficacy against cancer cell lines .

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-3-7-17(8-4-14)22-13-15(11-19(22)23)12-21-20(24)16-5-9-18(25-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPACEBQOGUBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.